Acetosyringone

Descripción general

Descripción

Acetosyringone is a phenolic natural product and a chemical compound related to acetophenone and 2,6-dimethoxyphenol. It is known for its role in plant-pathogen recognition and is secreted at wounded sites of dicotyledons. This compound enhances the Agrobacterium-mediated gene transformation in dicots .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acetosyringone can be synthesized through various methods. One common synthetic route involves the iodination of veratraldehyde followed by oxidation to produce 5-iodoveratric acid, which is then converted to this compound . Another method involves the depolymerization of isolated rice straw lignin using metal catalyst-free conditions in a biphasic medium .

Industrial Production Methods: Industrial production of this compound often involves the depolymerization of lignin, a major component of lignocellulosic biomass. This process is environmentally friendly and cost-effective, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Acetosyringone undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to inhibit the growth of Pseudomonas bacteria in the presence of hydrogen peroxide and peroxidase .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen peroxide and peroxidase. These reagents are often used under conditions that promote oxidation .

Major Products Formed: The major products formed from reactions involving this compound include various phenolic compounds. For example, the oxidation of this compound can lead to the formation of antimicrobial agents that inhibit bacterial metabolism .

Aplicaciones Científicas De Investigación

Role in Plant-Pathogen Interactions

Acetosyringone is recognized for its involvement in plant defense mechanisms against pathogens. It is produced by plants in response to stress and pathogen infection, acting as a signaling molecule that can enhance plant resistance.

- Bioactive Properties : Research indicates that AS influences early events in plant-bacterial pathogenesis. For example, studies have shown that the addition of exogenous this compound to tobacco cell suspensions treated with Pseudomonas syringae can induce an earlier oxidative burst, a critical component of the plant's defense response .

- Antibacterial Effects : this compound exhibits antibacterial properties when combined with hydrogen peroxide and peroxidase. This combination has been shown to inhibit the growth of various Gram-negative and Gram-positive bacteria by affecting their metabolic processes .

Applications in Plant Genetic Engineering

This compound is widely used in Agrobacterium-mediated transformation, a technique essential for producing genetically modified plants.

- Enhancing Transformation Efficiency : this compound enhances the efficiency of Agrobacterium-mediated transformation by promoting bacterial virulence. For instance, studies have demonstrated that varying concentrations of this compound significantly affect the transformation rates of different plant species, including Eustoma and tea plants .

- Case Studies :

- In one study, leaf disks of Eustoma were treated with different concentrations of AS during co-cultivation with Agrobacterium tumefaciens. The results indicated that higher concentrations of AS led to increased transformation efficiency .

- Another study focused on transgenic tea plants, where the application of this compound was crucial for obtaining resistant calli from explants. The presence of AS facilitated gene expression and transformation success .

Electrogenetic Applications

Recent research has explored the potential of this compound in electrogenetic applications, where it is used to control gene expression through electrochemical means.

- Redox Signaling : this compound can modulate gene expression based on its redox state. By applying specific electrical potentials, researchers can induce oxidation or reduction reactions involving this compound, leading to controlled gene expression in microbial systems . This innovative approach expands the toolbox for manipulating biological responses electronically.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Mecanismo De Acción

The mechanism of action of acetosyringone involves its role as a signaling molecule. When combined with hydrogen peroxide and peroxidase, this compound acts synergistically to inhibit bacterial metabolism and proliferation. This effect is related to the depolarization of the bacterial cell membrane rather than permeabilization . In electrogenetic signaling, this compound must be oxidized to induce gene expression from the OxyRS regulon .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to acetosyringone include syringol, acetovanillone, syringaldehyde, and vanillin .

Uniqueness: What sets this compound apart from these similar compounds is its unique role in plant-pathogen recognition and its ability to enhance Agrobacterium-mediated gene transformation in dicots . Additionally, its use in electrogenetic signaling highlights its versatility and potential in synthetic biology .

Actividad Biológica

Acetosyringone (AS) is a phenolic compound predominantly produced by plants in response to stress, particularly during pathogen invasion. Its biological activity is multifaceted, influencing plant-pathogen interactions, Agrobacterium-mediated transformation, and exhibiting antimicrobial properties. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound plays a crucial role in the plant's immune response. It acts as a signaling molecule that enhances the recognition of pathogens by plant cells. Research indicates that the presence of this compound can accelerate the oxidative burst in plants, which is a rapid increase in reactive oxygen species (ROS) production that occurs upon pathogen attack.

Case Study: Tobacco Suspension Cells

A study involving tobacco suspension cells demonstrated that the addition of exogenous this compound led to an earlier oxidative burst when exposed to Pseudomonas syringae, a bacterial pathogen. The burst occurred approximately 1.5 hours sooner than in untreated controls, suggesting that this compound enhances the plant's defensive response against certain pathogens .

2. Role in Agrobacterium-Mediated Transformation

This compound is essential for the virulence of Agrobacterium tumefaciens, which transfers T-DNA into plant cells during infection. The compound induces the expression of virulence genes necessary for T-DNA transfer.

Data Table: Effect of this compound on Transformation Efficiency

| This compound Concentration (mM) | Transformation Efficiency (%) |

|---|---|

| 0.0 | 5 |

| 0.1 | 25 |

| 1.0 | 60 |

In laboratory experiments, it was found that transformation efficiency significantly increased with higher concentrations of this compound . For instance, when using leaf disks from Eustoma plants, the transformation rate improved from 5% without this compound to 60% at 1.0 mM concentration.

3. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effect on both Gram-negative and Gram-positive bacteria, demonstrating that AS can inhibit bacterial growth through mechanisms involving membrane depolarization rather than permeabilization .

Research Findings on Antimicrobial Activity

- Bacterial Strains Tested : Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.

- Mechanism : The combination of this compound with hydrogen peroxide showed synergistic effects in inhibiting bacterial metabolism.

4. Electrogenetic Applications

Recent advancements have explored the use of this compound in electrogenetics, where it serves as a redox-active agent capable of modulating gene expression through electrochemical means. This novel application could bridge biological systems with electronic devices .

Propiedades

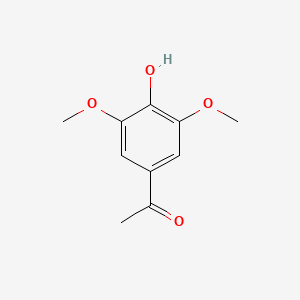

IUPAC Name |

1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOBTAOGJIWAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062454 | |

| Record name | Acetosyringone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to brown solid; [Sigma-Aldrich MSDS] | |

| Record name | Acetosyringone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2478-38-8 | |

| Record name | Acetosyringone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2478-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetosyringone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002478388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetosyringone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-hydroxy-3',5'-dimethoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOSYRINGONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/866P45Y84S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.